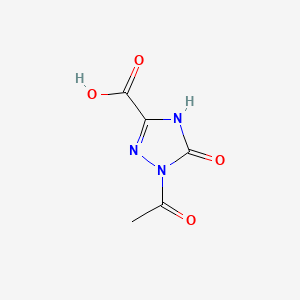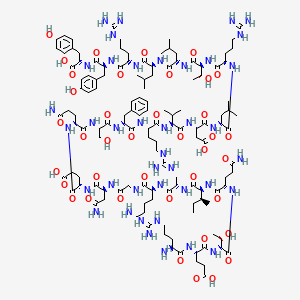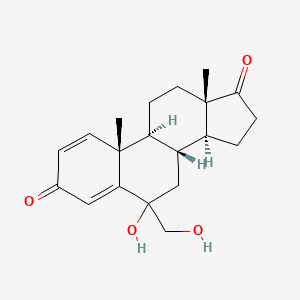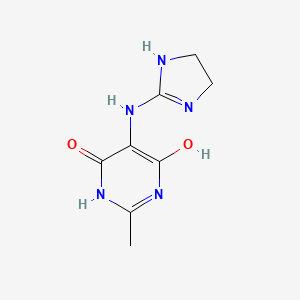
5-(4,5-dihidro-1H-imidazol-2-ilamino)-4-hidroxi-2-metil-1H-pirimidin-6-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxy Moxonidine is a metabolite of Moxonidine, a centrally acting imidazoline receptor agonist used primarily for the treatment of hypertension. This compound is known for its role in the metabolic pathway of Moxonidine, contributing to its pharmacological effects .
Aplicaciones Científicas De Investigación
Dihydroxy Moxonidine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods
Biology: Studied for its role in the metabolic pathways of antihypertensive drugs.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the quality control of pharmaceutical products containing Moxonidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Dihydroxy Moxonidine involves the hydroxylation of Moxonidine. One common method includes the use of hydroxylating agents under controlled conditions to introduce hydroxyl groups into the Moxonidine molecule .
Industrial Production Methods: Industrial production of Dihydroxy Moxonidine typically involves multi-step synthesis starting from readily available precursors. The process includes:
Initial Synthesis: Starting with 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine.
Hydroxylation: Introduction of hydroxyl groups using hydroxylating agents.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity
Types of Reactions:
Oxidation: Dihydroxy Moxonidine can undergo further oxidation to form various oxidized metabolites.
Reduction: It can also be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The hydroxyl groups in Dihydroxy Moxonidine can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Various halogenating agents or nucleophiles
Major Products:
Oxidized Metabolites: Including dehydrogenated forms.
Reduced Metabolites: Including hydroxymethyl derivatives.
Substituted Derivatives: Depending on the substituents introduced
Mecanismo De Acción
Dihydroxy Moxonidine exerts its effects primarily through its interaction with imidazoline receptors. It acts as an agonist at these receptors, leading to a decrease in sympathetic nervous system activity and a subsequent reduction in blood pressure. The compound also influences insulin sensitivity and glucose tolerance, contributing to its beneficial effects in metabolic syndrome .
Comparación Con Compuestos Similares
Moxonidine: The parent compound, used for hypertension treatment.
Clonidine: Another imidazoline receptor agonist with similar antihypertensive effects.
Rilmenidine: A compound with similar pharmacological properties but different receptor selectivity
Uniqueness: Dihydroxy Moxonidine is unique due to its specific metabolic pathway and its role as a metabolite of Moxonidine. It has distinct pharmacokinetic properties and contributes to the overall therapeutic effects of Moxonidine .
Propiedades
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-hydroxy-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-4-11-6(14)5(7(15)12-4)13-8-9-2-3-10-8/h2-3H2,1H3,(H2,9,10,13)(H2,11,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLOQTXGPAIGCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)NC2=NCCN2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747679 |
Source


|
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352457-32-0 |
Source


|
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)
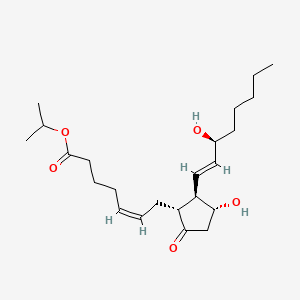
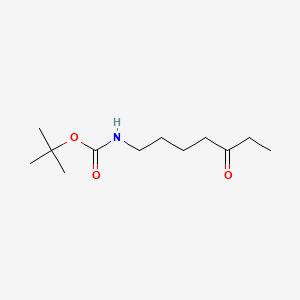
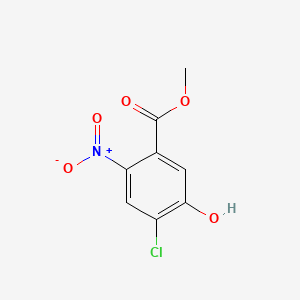
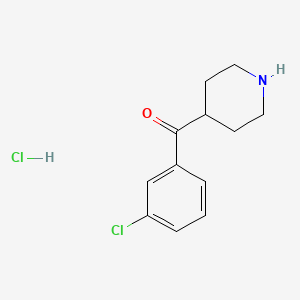
![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)

